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molecular formula C23H31N7O3 B1679141 Pde5-IN-42 CAS No. 936449-28-4

Pde5-IN-42

Cat. No. B1679141
M. Wt: 453.5 g/mol
InChI Key: IQZQWPRZFLHJFI-UHFFFAOYSA-N
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Patent
US08518956B2

Procedure details

The 5,7-dichloro-1-(2-ethoxyethyl)-3-ethyl-1H-pyrazolo[4,3-d]pyrimidine prepared in step 4 (1 mmol), 2-amino-4-picoline (2 mmol), N,N-diisopropylethylamine (3 mmol), and N-methylpyrrolidone (1 mL) were added to each of two reaction vessels. Each vessel was irradiated in a CEM Discover microwave for 15 minutes at 150° C. Isonipecotic acid (3 mmol) was added to each reaction vessel and the resulting mixture irradiated for 15 minutes at 180° C. The contents of the two reaction vessels were combined. Water and ethyl acetate was added to the mixture and the mixture was shaken. Hydrochloric acid (1M) was added to the mixture and the mixture was shaken again. The layers were separated. The organic layer was washed with water, hydrochloric acid (1M) was added, and the layers were separated. The organic layer was dried over magnesium sulfate, filtered, and evaporated. The pH of the aqueous layer was raised to about six by adding saturated sodium carbonate and the aqueous layer was then extracted with ethyl acetate. The organic layer was dried over magnesium sulfate, filtered, added to the above organic residue and evaporated. The solution was purified by RP-HPLC on a Varian Dynamax C-18 column (250×41.4 mm) with a gradient of 10-95% acetonitrile/water (hydrochloric acid) over 15 minutes in two batches. Fractions were combined and evaporated to afford 0.26 g of the title compound. 1H NMR (400 MHz, DMSO-d6): 1.10 (t, 3 H), 1.30 (t, 3 H), 1.49-1.60 (m, 2 H), 1.84-1.95 (m, 2 H), 2.32-2.36 (m, 3 H), 2.52-2.57 (m, 1 H), 2.78 (q, 2 H), 2.99-3.08 (m, 2 H), 3.52 (q, 2 H), 3.78 (t, 2 H), 4.45-4.53 (m, 2 H), 4.56-4.64 (m, 2 H), 6.91 (d, 1 H), 8.05 (s, 1 H), 8.18 (d, 1 H), 9.63 (s, 1 H), 12.18 (s, 1 H). LCMS m/z 454.
Name
5,7-dichloro-1-(2-ethoxyethyl)-3-ethyl-1H-pyrazolo[4,3-d]pyrimidine
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
3 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[C:4](Cl)[C:5]2[N:10]([CH2:11][CH2:12][O:13][CH2:14][CH3:15])[N:9]=[C:8]([CH2:16][CH3:17])[C:6]=2[N:7]=1.[NH2:19][C:20]1[CH:25]=[C:24]([CH3:26])[CH:23]=[CH:22][N:21]=1.C(N(CC)C(C)C)(C)C.[NH:36]1[CH2:44][CH2:43][CH:39]([C:40]([OH:42])=[O:41])[CH2:38][CH2:37]1.Cl>C(OCC)(=O)C.O.CN1CCCC1=O>[CH2:14]([O:13][CH2:12][CH2:11][N:10]1[C:5]2[C:4]([NH:19][C:20]3[CH:25]=[C:24]([CH3:26])[CH:23]=[CH:22][N:21]=3)=[N:3][C:2]([N:36]3[CH2:44][CH2:43][CH:39]([C:40]([OH:42])=[O:41])[CH2:38][CH2:37]3)=[N:7][C:6]=2[C:8]([CH2:16][CH3:17])=[N:9]1)[CH3:15]

Inputs

Step One
Name
5,7-dichloro-1-(2-ethoxyethyl)-3-ethyl-1H-pyrazolo[4,3-d]pyrimidine
Quantity
1 mmol
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)C(=NN2CCOCC)CC)Cl
Name
Quantity
2 mmol
Type
reactant
Smiles
NC1=NC=CC(=C1)C
Name
Quantity
3 mmol
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
1 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
3 mmol
Type
reactant
Smiles
N1CCC(C(=O)O)CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of two reaction vessels
CUSTOM
Type
CUSTOM
Details
Each vessel was irradiated in a CEM Discover microwave for 15 minutes at 150° C
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the resulting mixture irradiated for 15 minutes at 180° C
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The contents of the two reaction vessels
STIRRING
Type
STIRRING
Details
the mixture was shaken again
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
The organic layer was washed with water, hydrochloric acid (1M)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
TEMPERATURE
Type
TEMPERATURE
Details
The pH of the aqueous layer was raised to about six
ADDITION
Type
ADDITION
Details
by adding saturated sodium carbonate
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was then extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
added to the above organic residue
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The solution was purified by RP-HPLC on a Varian Dynamax C-18 column (250×41.4 mm) with a gradient of 10-95% acetonitrile/water (hydrochloric acid) over 15 minutes in two batches
Duration
15 min
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OCCN1N=C(C=2N=C(N=C(C21)NC2=NC=CC(=C2)C)N2CCC(CC2)C(=O)O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.26 g
YIELD: CALCULATEDPERCENTYIELD 57.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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